![molecular formula C19H20N8O3 B11102996 2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11102996.png)
2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol
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Overview
Description
2-Hydroxy-3-nitrobenzaldehyde 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines the structural features of benzaldehyde, nitrobenzene, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitrobenzaldehyde 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitrobenzaldehyde 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be oxidized to a carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of 2-amino-3-nitrobenzaldehyde.
Reduction: Formation of 2-hydroxy-3-nitrobenzoic acid.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-3-nitrobenzaldehyde 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-nitrobenzaldehyde 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Uniqueness
2-Hydroxy-3-nitrobenzaldehyde 1-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N8O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C19H20N8O3/c1-26(2)19-23-17(20-11-13-7-4-3-5-8-13)22-18(24-19)25-21-12-14-9-6-10-15(16(14)28)27(29)30/h3-10,12,28H,11H2,1-2H3,(H2,20,22,23,24,25)/b21-12+ |
InChI Key |
CFIVXXRPJOXILQ-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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